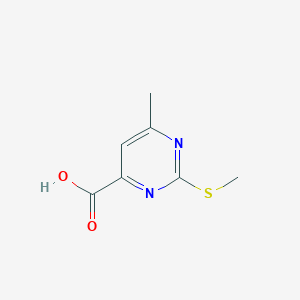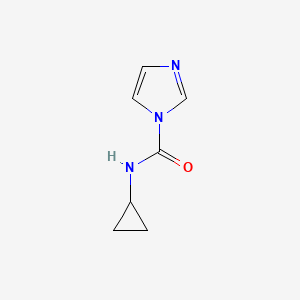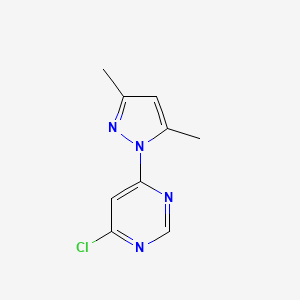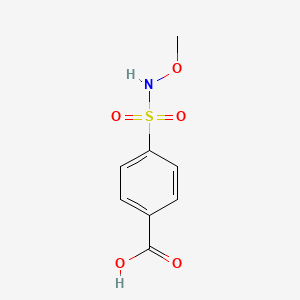
3,6-Dibromo-2-chloropyridine
Overview
Description
3,6-Dibromo-2-chloropyridine: is a heterocyclic organic compound with the molecular formula C5H2Br2ClN It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 6 are replaced by bromine atoms, and the hydrogen at position 2 is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine: One common method involves the halogenation of pyridine derivatives.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a dibromo-pyridine derivative is reacted with a chloropyridine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,6-Dibromo-2-chloropyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is a suitable substrate for cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings, which form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2-chloropyridine derivatives by selective reduction of the bromine atoms.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.
Bases: Bases like potassium carbonate or sodium hydroxide are often employed.
Solvents: Organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used in substitution reactions.
- Biaryl compounds in cross-coupling reactions.
Scientific Research Applications
Chemistry: 3,6-Dibromo-2-chloropyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in various therapeutic areas, including anti-cancer and anti-inflammatory agents .
Industry: The compound is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 3,6-dibromo-2-chloropyridine largely depends on its application. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
- 2,6-Dibromo-3-chloropyridine
- 3,5-Dibromo-2-chloropyridine
- 2,3,6-Tribromopyridine
Comparison: 3,6-Dibromo-2-chloropyridine is unique due to the specific positioning of its halogen atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may offer different selectivity and efficiency in synthetic applications .
Properties
IUPAC Name |
3,6-dibromo-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZSNXGMWIGPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654782 | |
| Record name | 3,6-Dibromo-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-18-0 | |
| Record name | 3,6-Dibromo-2-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dibromo-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B1416541.png)




![2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B1416553.png)
![3-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1416556.png)
![6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine](/img/structure/B1416557.png)

![4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1416559.png)




